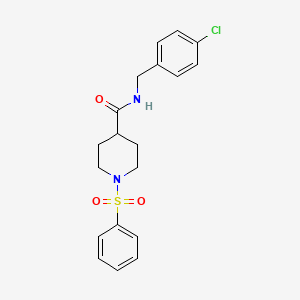![molecular formula C21H26N2O4S B3448083 N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-methoxybenzyl)-1-(phenylsulfonyl)piperidine-4-carboxamide or MP-10. It is a piperidine-based compound that has been synthesized for various research purposes.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This compound binds to the DAT and prevents the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with feelings of reward and pleasure, which can lead to addiction. The inhibition of the reuptake of norepinephrine and serotonin is also associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide are primarily related to its effects on neurotransmitters. The inhibition of the reuptake of dopamine, norepinephrine, and serotonin leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is associated with feelings of reward, pleasure, and mood improvement. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments include its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This makes it a useful tool compound for the study of addiction, depression, and anxiety. However, the limitations of this compound include its potential for abuse and addiction. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is the study of its potential for the treatment of addiction, depression, and anxiety. Another direction is the study of its effects on other neurotransmitters and their potential applications in research. Additionally, the development of safer and more effective compounds based on the structure of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is an area of future research.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific research studies. It has been reported to have potential applications in the treatment of addiction, depression, and anxiety. It has also been used as a tool compound for the study of the dopamine transporter (DAT) and its role in drug addiction. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in addiction and mood disorders.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-7-17(8-10-19)11-14-22-21(24)18-12-15-23(16-13-18)28(25,26)20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZYIBRXOJEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide](/img/structure/B3448006.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3448023.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448025.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)
![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3448050.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]isophthalic acid](/img/structure/B3448058.png)
![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylacrylamide](/img/structure/B3448068.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3448071.png)


![1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3448095.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)